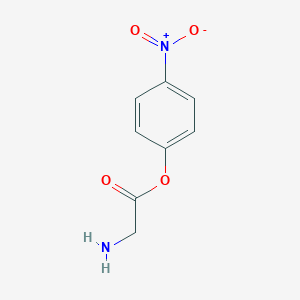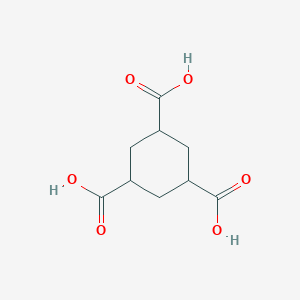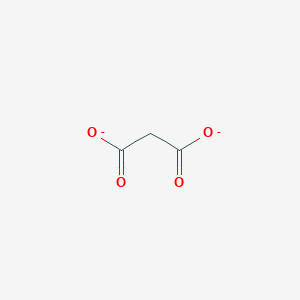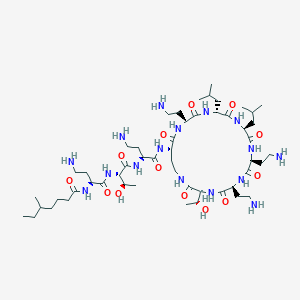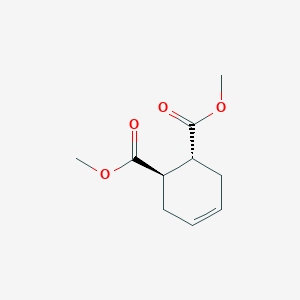
2-(4-Bromophenyl)-1,1-diphenylethylene
Vue d'ensemble
Description
2-(4-Bromophenyl)-1,1-diphenylethylene, also known as 2-Bromo-1,1-diphenylethylene, is a polyaromatic hydrocarbon (PAH) compound used in scientific research. It is a colorless solid that is insoluble in water and has a molecular weight of 316.2 g/mol. It can be synthesized through a variety of methods and has a variety of applications in scientific research.
Applications De Recherche Scientifique
Kinetic and Product Investigations : The kinetics of bromination of 1,1-diphenylethylenes, including 2-(4-Bromophenyl)-1,1-diphenylethylene, were investigated to understand the reaction mechanisms and rate laws in organic chemistry (Bellucci & Chiappe, 1997).
Photochemistry : The study of 2-halogeno-1,1-diphenylethylenes, including this compound, revealed unique ionic and radical photobehaviors, contributing to the understanding of photo-Fritsch–Buttenberg–Wiechell rearrangement in organic photochemistry (Šket & Zupan, 1979).
Anionic Polymerization : Applications in anionic polymerization of 1,1-diphenylethylenes were reviewed, including their use as initiators and end-capping agents in polymer science (Quirk et al., 2000).
Functionalization of Polymers : A method was developed for the functionalization of polymeric organolithium compounds using 1,1-diphenylethylene derivatives, demonstrating its application in polymer chemistry (Quirk & Zhu, 1989).
Synthesis of Polyimides : 1,1-Bis(4-aminophenyl)ethylene, a derivative, was used in synthesizing new polyimide derivatives, highlighting its importance in materials science (Summers et al., 2017).
Preparation in Atom Transfer Radical Polymerization : Preparation of primary amine chain-end-functionalized polymers using a symmetrically disubstituted derivative in atom transfer radical polymerization was reported, showing its relevance in polymer synthesis (Summers et al., 2014).
Synthesis Methodology : A study on synthesizing trans-4-Bromo-1,2-Diphenylethylene provided insights into industrial-scale production methodologies (Wang Yu-huan, 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
Similar compounds have been shown to inhibit ache activity, affecting normal nerve pulse transmission and leading to behavioral changes and body movement impairment .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect various cellular components .
Result of Action
Related compounds have been shown to cause oxidative stress, leading to cellular damage .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Bromophenyl compounds are known to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with
Cellular Effects
Similar compounds have been shown to have significant effects on cellular processes . For example, some bromophenyl compounds can induce apoptosis in cancer cells
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have dose-dependent effects
Metabolic Pathways
Bromophenyl compounds are known to participate in various metabolic pathways
Subcellular Localization
Some studies suggest that similar compounds may localize in mitochondria
Propriétés
IUPAC Name |
1-bromo-4-(2,2-diphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCFDUOIMSRYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348126 | |
| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18648-66-3 | |
| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



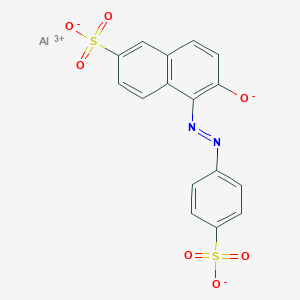
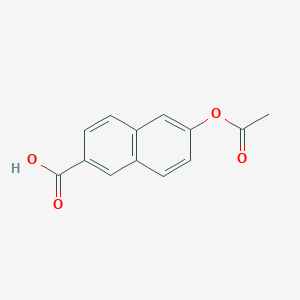
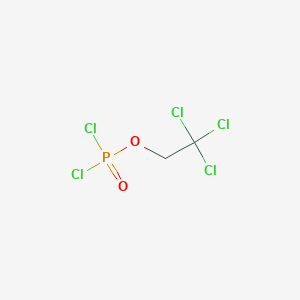
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)


